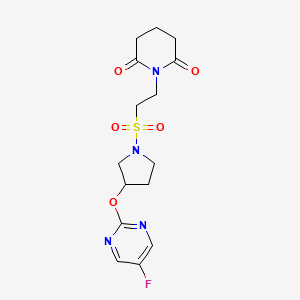
1-(2-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a complex organic compound characterized by its unique structural features The compound exhibits a combination of functional groups, including a fluoropyrimidine moiety, a piperidine ring, and a sulfonyl group, making it of significant interest in various scientific fields
Mecanismo De Acción
Mode of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Fluoropyrimidinones as a class have been investigated for their potential as antitumor agents. Their mechanism of action might involve targeting specific enzymes or DNA replication processes in cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione can be achieved through multi-step organic reactions involving precise control of reaction conditions:
Step 1: : The initial step involves the formation of the 5-fluoropyrimidine moiety via nucleophilic substitution of fluorine.
Step 2: : The 5-fluoropyrimidine derivative is then reacted with pyrrolidin-3-ol to obtain the pyrrolidine-linked intermediate.
Step 3: : Introduction of the sulfonyl group occurs via sulfonylation, typically using sulfonyl chlorides in the presence of a base.
Step 4: : The final step involves the conjugation with piperidine-2,6-dione through an alkylation reaction, ensuring the formation of the desired compound.
Industrial Production Methods
Industrial-scale production leverages optimized conditions for each step to ensure high yield and purity. Continuous-flow reactors and automated synthesis systems can be employed for efficiency. Key parameters include precise temperature control, reaction time, and the use of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, particularly at the piperidine ring, leading to derivatives with modified biological activity.
Reduction: : Reductive conditions can be used to modify the sulfonyl group or reduce double bonds in the pyrimidine ring.
Substitution: : The fluoropyrimidine moiety allows for various substitution reactions, which can be utilized to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: : Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophilic or electrophilic reagents depending on the desired substitution, such as alkyl halides or amines.
Major Products Formed
Oxidation: : Products with hydroxyl or ketone groups introduced.
Reduction: : Hydrogenated derivatives with potential changes in pharmacological properties.
Substitution: : Varied derivatives with modifications at the fluoropyrimidine moiety, leading to diverse biological activities.
Aplicaciones Científicas De Investigación
Chemistry
Biology
Biologically, the compound's unique structure allows it to interact with specific biomolecules, making it a candidate for enzyme inhibitors or receptor modulators.
Medicine
In medicine, the compound is explored for its potential as a therapeutic agent due to its ability to interact with molecular targets involved in diseases such as cancer and neurological disorders.
Industry
Industrially, the compound can be used in the development of specialty chemicals, agrochemicals, and as a precursor for advanced materials.
Comparación Con Compuestos Similares
Unique Features
Compared to other compounds with similar structural motifs, 1-(2-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione stands out due to its combination of a fluoropyrimidine moiety with a sulfonyl and piperidine-2,6-dione group, providing unique reactivity and biological activity.
List of Similar Compounds
5-Fluorouracil: : A well-known fluoropyrimidine used in cancer treatment.
Sulfonylureas: : A class of compounds with sulfonyl groups used as antidiabetic agents.
Piperidine-2,6-dione derivatives: : Compounds with structural similarities in the piperidine ring, used in various therapeutic applications.
This detailed exploration highlights the compound's synthesis, reactions, applications, and uniqueness in the realm of chemical research and industry
Propiedades
IUPAC Name |
1-[2-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O5S/c16-11-8-17-15(18-9-11)25-12-4-5-19(10-12)26(23,24)7-6-20-13(21)2-1-3-14(20)22/h8-9,12H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAUHTQTNMLUAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-Dihydro-2H-chromen-4-yl)-2-[(3-iodophenyl)methyl-methylamino]acetamide](/img/structure/B2911690.png)
![Methyl({[2-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B2911691.png)

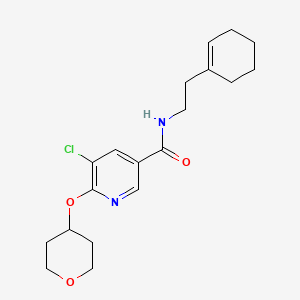
![2,6-bis(4-ethoxyphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2911700.png)
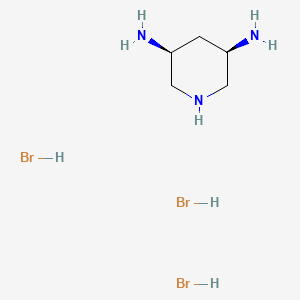
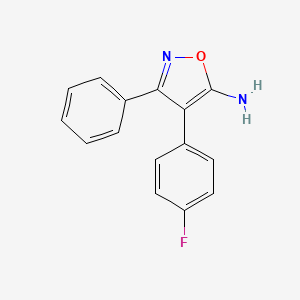
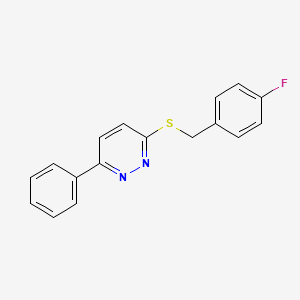
![5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2911704.png)
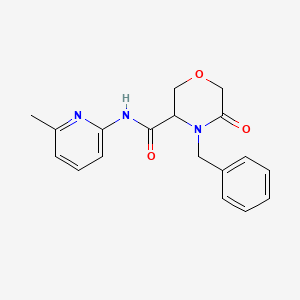
![1-(1-benzofuran-2-carbonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2911708.png)
![5-(4-(benzyloxy)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2911709.png)
